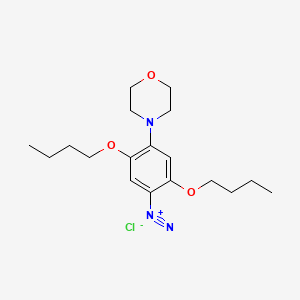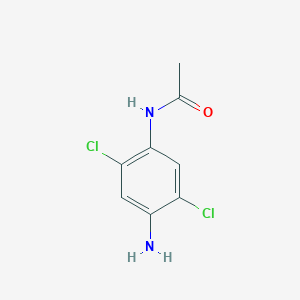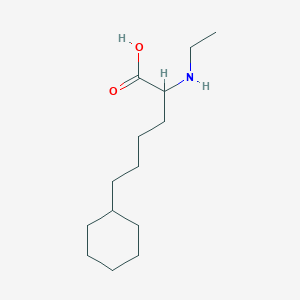
6-Cyclohexyl-2-(ethylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclohexyl-2-(ethylamino)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a cyclohexyl group attached to a hexanoic acid backbone, with an ethylamino substituent at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2-(ethylamino)hexanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of cyclohexylhexanoic acid.
Amination: The cyclohexylhexanoic acid undergoes amination using ethylamine under controlled conditions to introduce the ethylamino group at the second carbon position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procuring high-quality cyclohexylhexanoic acid and ethylamine.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and minimize by-products.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclohexyl-2-(ethylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of cyclohexylhexanoic acid derivatives.
Reduction: Production of cyclohexylhexanol derivatives.
Substitution: Generation of various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
6-Cyclohexyl-2-(ethylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as an additive in lubricants, paints, and varnishes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Cyclohexyl-2-(ethylamino)hexanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: This compound has a similar cyclohexyl and hexanoic acid structure but differs in the presence of an amino and hydroxy group.
6-Cyclohexyl-hexanoic acid: Lacks the ethylamino group, making it less versatile in certain chemical reactions.
Uniqueness
6-Cyclohexyl-2-(ethylamino)hexanoic acid is unique due to the presence of both the cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5428-21-7 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
6-cyclohexyl-2-(ethylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO2/c1-2-15-13(14(16)17)11-7-6-10-12-8-4-3-5-9-12/h12-13,15H,2-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
WJERFZAOEDSJNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCCCC1CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
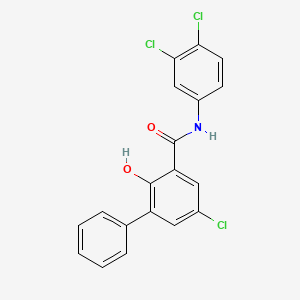
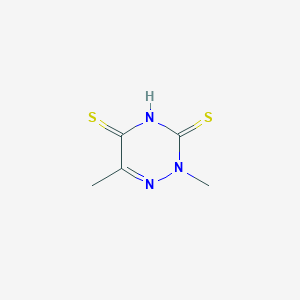
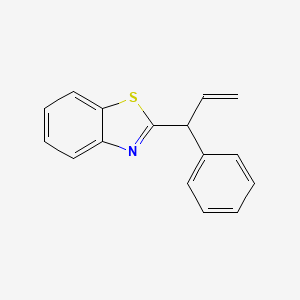
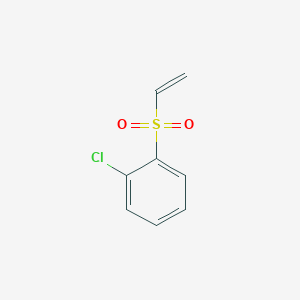
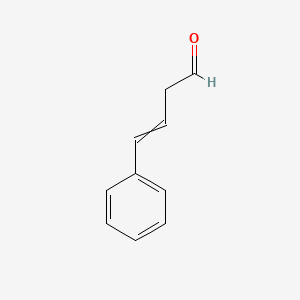
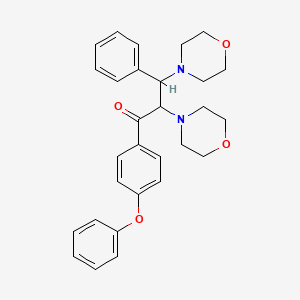
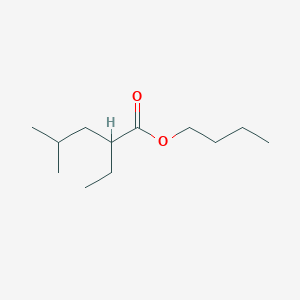
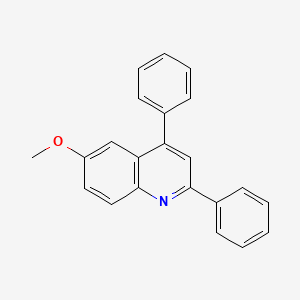

![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
